molecular formula C27H26FN3O4 B14978705 N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B14978705
M. Wt: 475.5 g/mol
InChI Key: YUHJHDBVMHMTGW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzyl group, and a dioxoimidazolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: to introduce the ethoxyphenyl and fluorobenzyl groups.

    Cyclization reactions: to form the dioxoimidazolidinyl ring.

    Acylation reactions: to attach the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic processes: to enhance reaction rates.

    Purification techniques: such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation reactions: to form oxidized derivatives.

    Reduction reactions: to reduce specific functional groups.

    Substitution reactions: to replace certain groups with other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Halogenating agents: for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.

    Biological Studies: Examination of its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: or enzymes, altering their activity.

    Modulating signaling pathways: involved in cellular processes.

    Interacting with nucleic acids: or proteins, affecting gene expression or protein function.

Comparison with Similar Compounds

  • N-(4-ethoxyphenyl)-2-[3-(4-chlorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
  • N-(4-ethoxyphenyl)-2-[3-(4-bromobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
  • N-(4-ethoxyphenyl)-2-[3-(4-methylbenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Uniqueness: N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C27H26FN3O4

Molecular Weight

475.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H26FN3O4/c1-3-35-23-13-11-21(12-14-23)29-25(32)16-24-26(33)31(22-6-4-5-18(2)15-22)27(34)30(24)17-19-7-9-20(28)10-8-19/h4-15,24H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

YUHJHDBVMHMTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=CC(=C4)C

Origin of Product

United States

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